molecular formula C18H28ClN3O5S B7790800 Hydroxychloroquine sulfate CAS No. 14480-75-2

Hydroxychloroquine sulfate

Katalognummer B7790800
CAS-Nummer: 14480-75-2
Molekulargewicht: 434.0 g/mol
InChI-Schlüssel: JCBIVZZPXRZKTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxychloroquine sulfate is a white or practically white, crystalline powder . It is a medication used to prevent or treat malaria, a disease caused by parasites that enter the body through the bite of a mosquito . It is also used to treat discoid lupus erythematosus (DLE) or systemic lupus erythematosus (SLE or lupus) .


Synthesis Analysis

A quality by design-based stability indicating HPLC method has been developed for this compound impurities . The optimized HPLC method can detect and quantify the this compound and related organic impurities in pharmaceutical solid oral dosage forms . A high-yielding continuous synthesis of the antimalarial drug hydroxychloroquine has been reported .


Molecular Structure Analysis

Hydroxychloroquine is a quinoline medicine . Topological indices based on ev-degree and ve-degree for the Hydroxyethyl Starch and Hydroxychloroquine (HCQ-HEC) bioconjugate molecular structure have been computed .


Chemical Reactions Analysis

This compound interferes with lysosomal activity and autophagy, disrupts membrane stability, and alters signaling pathways and transcriptional activity .


Physical And Chemical Properties Analysis

This compound is a white or practically white, crystalline powder, freely soluble in water; practically insoluble in alcohol, chloroform, and in ether .

Wissenschaftliche Forschungsanwendungen

  • Risk of Toxic Retinopathy : Long-term use of hydroxychloroquine sulfate can cause irreversible toxic retinopathy, particularly at high dosages and long durations. The overall prevalence of retinopathy was found to be 7.5% among users for over 5 years, with risk factors including kidney disease and concurrent tamoxifen citrate therapy (Melles & Marmor, 2014).

  • In Vitro Dissolution Profile : The in vitro dissolution profile of this compound tablets at different biological pH conditions indicates its use in treating COVID-19, rheumatoid arthritis, and autoimmune diseases (Dongala et al., 2021).

  • Use in COVID-19 Treatment and Prophylaxis : this compound gained attention for potential use in COVID-19 treatment and prophylaxis, despite limited evidence supporting its efficacy and safety in such patients. The need for careful prescription within investigational trial settings with close safety monitoring is emphasized (Singh, Chauhan, & Kakkar, 2020).

  • Cutaneous Adverse Reactions in Dermatomyositis : this compound is commonly used in dermatomyositis but is associated with elevated risks of cutaneous reactions, particularly in patients with certain autoantibodies (Wolstencroft, Casciola‐Rosen, & Fiorentino, 2018).

  • Withdrawal Effects in Systemic Lupus Erythematosus : Discontinuing this compound in patients with stable systemic lupus erythematosus significantly increases the risk of clinical flare-ups (Anonymous, 1991).

  • Antiviral Activity Against SARS-CoV-2 : this compound exhibits in vitro antiviral activity against SARS-CoV-2, with a proposed immunomodulatory effect useful in controlling the cytokine storm in critically ill patients (Yao et al., 2020).

  • Retinal Toxicity Associated with Chronic Exposure : Chronic exposure to this compound is linked with severe retinal toxicity, necessitating discontinuation of therapy and regular screening for early detection (Geamănu Pancă et al., 2014).

  • Pharmacokinetic and Technological Aspects : this compound has been explored for various systemic effects, expanding its potential uses in different therapeutic classes, including treatment for autoimmune diseases and infection by the human immunodeficiency virus (Ferraz et al., 2014).

  • Safety Profile : Its safety profile has been compared to common medications like acetaminophen and ibuprofen, especially during the COVID-19 pandemic (Nguyen, Yen, Wong, & Tran, 2020).

  • Emergency Authorization Controversies : The FDA's emergency use authorization for this compound for COVID-19 treatment has led to controversies and concerns about its efficacy and the impact on scientific authority (Piller, 2020).

  • Treatment of Rheumatoid Arthritis : this compound has shown positive clinical effects in the treatment of rheumatoid arthritis, particularly when combined with methotrexate (Yonghon, 2015).

  • Role in Treating Autoimmune Disorders and COVID-19 : It has been a proven treatment for autoimmune disorders like rheumatoid arthritis and SLE, and its potential role in treating COVID-19 has been explored (Desai, Arivarasu, & Rani, 2021).

  • Cutaneous Reactions in Dermatomyositis and Lupus Erythematosus : this compound induces more frequent cutaneous reactions in patients with dermatomyositis compared to those with cutaneous lupus erythematosus (Pelle & Callen, 2002).

  • Pediatric Taste-Masking System for this compound : Research on creating a palatable pediatric formulation of this compound indicates its potential for improved compliance and dosing accuracy in pediatric patients (Pauli, Joshi, Vasavada, & Brackett, 2019).

  • Prescribing Patterns Following COVID-19 Reports : There was a notable increase in hydroxychloroquine and chloroquine prescriptions by providers not typically prescribing these medications following initial reports of potential COVID-19 treatment benefits (Bull-Otterson et al., 2020).

Wirkmechanismus

Target of Action

Hydroxychloroquine sulfate (HCQ) is an antimalarial medication that also exhibits immunomodulatory properties, making it effective for treating autoimmune diseases like rheumatoid arthritis and lupus erythematosus . The primary targets of HCQ are believed to be autophagy-related proteins such as ribosyldihydronicotinamide dehydrogenase (NQO2) and transport protein Sec23A (SEC23A). It also regulates the expression of galectin-8 (LGALS8), mitogen-activated protein kinase 8 (MAPK8), and others .

Mode of Action

HCQ functions by modulating the immune system and exhibiting anti-inflammatory properties . It inhibits certain enzymes and processes within immune cells, suppressing excessive immune responses . HCQ, like chloroquine, is a weak base and may exert its effect by concentrating in the acid vesicles of the parasite and by inhibiting polymerization of heme . It can also inhibit certain enzymes by its interaction with DNA .

Biochemical Pathways

HCQ affects several biochemical pathways. It is known to alkalinize lysosomes and endosomes, downregulate C-X-C chemokine receptor type 4 (CXCR4) expression, inhibit high-mobility group box 1 protein (HMGB1), alter intracellular calcium, and prevent thrombus formation . It also interferes with the assembly of endosomal NADPH oxidase (NOX2), which is involved in many inflammatory and prothrombotic signaling pathways .

Pharmacokinetics

Following a single 200 mg oral dose of HCQ to healthy males, the mean peak blood concentration of HCQ was 129.6 ng/mL, reached in 3.26 hours with a half-life of 537 hours (22.4 days) . This indicates that HCQ has a long half-life and can stay in the body for an extended period.

Result of Action

HCQ’s action results in the reduction of swelling (inflammation), pain, and stiffness of joints, and can improve or clear up some rashes . It also has the ability to raise the endosomal pH, disrupting a key step in viral replication . This pH change interferes with the formation of the surface receptor that SARS-CoV-2 binds to when infecting human cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of HCQ. For instance, genetic polymorphisms of CYP liver enzymes can cause variations in the drug’s effects . Additionally, HCQ has been identified as an emerging pollutant in the environment due to improper waste treatment and lack of proper legislation .

Safety and Hazards

Hydroxychloroquine can cause dangerous effects on your heart, especially if you also use certain other medicines including the antibiotic azithromycin (Z-Pak) . Taking hydroxychloroquine long-term or at high doses may cause irreversible damage to the retina of your eye that could progress to permanent vision problems .

Zukünftige Richtungen

Hydroxychloroquine is an important therapeutic option for several autoimmune diseases, especially systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) . Research is also underway to investigate the efficacy of hydroxychloroquine in primary membranous nephropathy, Alport’s syndrome, systemic vasculitis, anti-GBM disease, acute kidney injury, and for cardiovascular risk reduction in chronic kidney disease .

Eigenschaften

IUPAC Name

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBIVZZPXRZKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

118-42-3 (Parent)
Record name Hydroxychloroquine sulfate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1047811
Record name Hydroxychloroquine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

747-36-4
Record name Hydroxychloroquine sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=747-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxychloroquine sulfate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXYCHLOROQUINE SULFATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name HYDROXYCHLOROQUINE SULFATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydroxychloroquine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxychloroquine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYCHLOROQUINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q2869CNVH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxychloroquine sulfate
Reactant of Route 2
Reactant of Route 2
Hydroxychloroquine sulfate
Reactant of Route 3
Reactant of Route 3
Hydroxychloroquine sulfate
Reactant of Route 4
Reactant of Route 4
Hydroxychloroquine sulfate
Reactant of Route 5
Reactant of Route 5
Hydroxychloroquine sulfate
Reactant of Route 6
Reactant of Route 6
Hydroxychloroquine sulfate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.